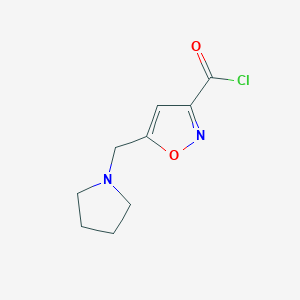![molecular formula C14H24Cl2N2O B1441336 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride CAS No. 1233641-93-4](/img/structure/B1441336.png)
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride
Descripción general
Descripción
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2O . It has an average mass of 307.259 Da and a mono-isotopic mass of 306.126556 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride, has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the aza-Michael addition between a protected 1,2-diamine and an in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a 2-methylbenzyl group attached to one of the nitrogen atoms . An ethanol group is attached to the other nitrogen atom .Aplicaciones Científicas De Investigación
Pharmacological Studies
- Analgesic Activity : A study showed that a compound structurally similar to 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride exhibited significant analgesic activity without causing significant physical dependence, similar to morphine. The analgesic potency was about half that of codeine and far superior to aminopyrine in experimental animals (Nakamura et al., 1979).
Molecular Structure and Spectroscopic Analysis
- Spectroscopic Investigation : A compound closely related to the subject compound was analyzed using various spectroscopic methods like FT-IR, FT-Raman, UV, NMR, and computational methods like DFT calculations. This study provided insights into charge distribution, molecular orbitals, and potential energy distribution (Subashini & Periandy, 2017).
Green Synthesis Methods
- Green Process for Preparation : A study presented a green process for synthesizing a compound similar to 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride, highlighting a method with high conversion rate and purity, emphasizing environmentally friendly synthesis approaches (Mahale et al., 2008).
Antitumor Activity
- Synthesis and Antitumor Activity : Research was conducted on the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, including compounds structurally similar to the target molecule. The study investigated their effects on tumor DNA methylation processes in vitro (Hakobyan et al., 2020).
Antimicrobial Studies
- Synthesis and Antimicrobial Studies : Several studies focused on synthesizing new pyridine derivatives, including compounds related to 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride. These studies evaluated the antimicrobial activities of these compounds, showing variable and modest activity against bacteria and fungi (Patel & Agravat, 2007), (Patel, Agravat, & Shaikh, 2011).
Propiedades
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c1-12-4-2-3-5-13(12)11-16-8-7-15-10-14(16)6-9-17;;/h2-5,14-15,17H,6-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJITVZBRLOOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNCC2CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




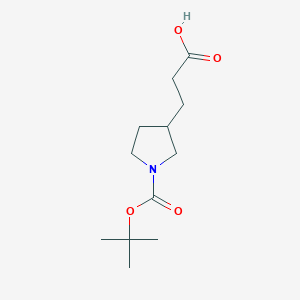
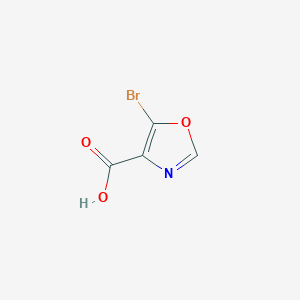
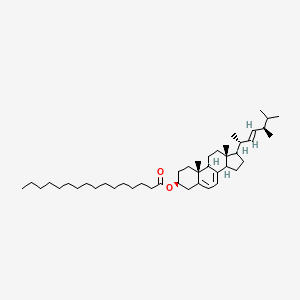
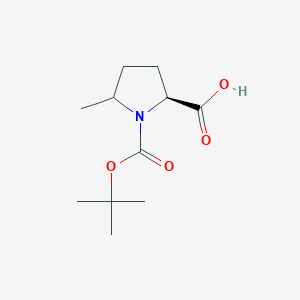
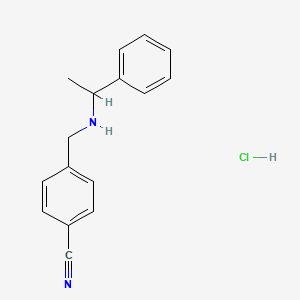
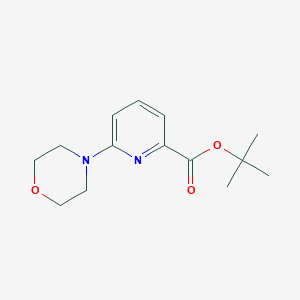

![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane](/img/structure/B1441270.png)
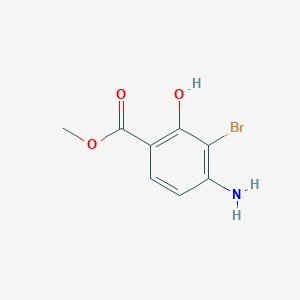

![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)
